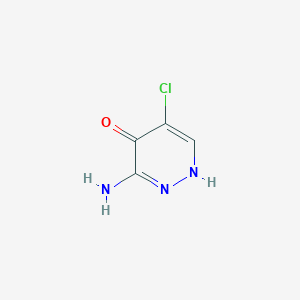

3-Amino-5-chloropyridazin-4-ol

Description

Historical Context and Evolution of Pyridazine (B1198779) Research

The journey of pyridazine chemistry began in the late 19th century. The first pyridazine derivative was prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. nih.gov This was shortly followed by the first synthesis of the parent pyridazine heterocycle by Tauber in 1895, which was achieved via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid and subsequent decarboxylation. nih.govscirp.org

For many years, research into pyridazines was less extensive compared to its isomers, pyrimidine (B1678525) and pyrazine. scirp.org However, a resurgence of interest occurred in the mid-20th century and has continued to grow, particularly over the last few decades. scirp.org This renewed focus was driven by the discovery that pyridazine derivatives exhibit a wide range of biological activities. Consequently, pyridazine scaffolds have emerged as privileged structures in modern medicinal chemistry and have found applications in materials science, particularly in the field of optoelectronics. liberty.eduscilit.com

| Year | Milestone | Researcher(s) |

| 1886 | First preparation of a pyridazine derivative | Emil Fischer |

| 1895 | First synthesis of the parent pyridazine heterocycle | Tauber |

| Mid-20th Century onwards | Renewed interest due to discovery of biological activities | Various researchers |

| Late 20th/Early 21st Century | Emergence as a privileged scaffold in medicinal chemistry and optoelectronics | Various researchers |

Importance of Functionalized Pyridazine Scaffolds in Modern Chemistry

The pyridazine ring is an electron-deficient system, a characteristic that significantly influences its chemical reactivity and physical properties. This inherent polarity and the capacity for its two nitrogen atoms to act as hydrogen bond acceptors make the pyridazine scaffold particularly attractive for designing molecules that can interact with biological targets. researchgate.net The ability to readily functionalize the pyridazine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile building block in several key areas. scirp.org

In medicinal chemistry , functionalized pyridazines are integral to the development of a wide array of therapeutic agents. scholarsresearchlibrary.comresearchgate.net Derivatives have been investigated for their potential as:

Anticancer agents nbinno.com

Anti-inflammatory drugs ontosight.ai

Antidepressants ontosight.ai

Antihypertensive agents scholarsresearchlibrary.com

Antiviral compounds ontosight.ai

Antimicrobial agents researchgate.netresearchgate.net

In agrochemicals , the pyridazine structure is found in a number of herbicides, such as pyridate (B1679944) and credazine, which often act by inhibiting essential plant processes like photosynthesis. liberty.edu Their biological activity also extends to potential use as insecticides and plant growth regulators. scilit.com

In materials science , the unique electronic properties of the pyridazine core are exploited in the design of novel materials. They are used in the development of organic semiconductors and have applications in optoelectronics as fluorescent materials and sensors. liberty.edumdpi.commdpi.com The electron-accepting nature of the pyridazine ring makes it a valuable component in donor-acceptor type materials used in organic light-emitting diodes (OLEDs). nih.gov

| Field | Application of Functionalized Pyridazine Scaffolds | Examples of Investigated Properties/Products |

| Medicinal Chemistry | Core structure for therapeutic agents | Anticancer, Anti-inflammatory, Antihypertensive, Antiviral, Antimicrobial researchgate.netscholarsresearchlibrary.comnbinno.comontosight.airesearchgate.net |

| Agrochemicals | Active ingredient in crop protection products | Herbicides (e.g., Pyridate), Insecticides, Plant Growth Regulators liberty.eduscilit.com |

| Materials Science | Component for advanced electronic materials | Organic Semiconductors, Fluorescent Materials, OLEDs, Sensors nih.govliberty.edumdpi.commdpi.com |

Overview of Research Areas Pertaining to 3-Amino-5-chloropyridazin-4-ol and its Derivatives

Direct and extensive research literature specifically on this compound is limited. However, its structure, featuring amino, chloro, and hydroxyl functional groups, places it as a potentially valuable intermediate in synthetic chemistry. The reactivity of these groups allows for a variety of chemical transformations. The chlorine atom can be replaced through nucleophilic substitution, the amino group can be acylated or otherwise modified, and the hydroxyl group can undergo oxidation. evitachem.com

Research into structurally related isomers and derivatives provides insight into the potential areas of interest for this compound. For instance, compounds like 3-amino-6-chloropyridazine (B20888) are recognized as versatile building blocks for pharmaceuticals and agrochemicals. nbinno.com Derivatives have shown potent antiproliferative effects against cancer cell lines and are used to create selective herbicides. nbinno.com

Similarly, the isomer 5-Amino-4-chloropyridazin-3(2H)-one, which is a known metabolite of the herbicide chloridazone, has been studied for its biological properties. ontosight.ainih.gov Research into such related compounds suggests that this compound would likely be investigated for its utility in:

Medicinal Chemistry: As a scaffold or intermediate for synthesizing new compounds with potential antimicrobial or anticancer properties. evitachem.com

Agrochemical Research: As a building block for developing novel herbicides or pesticides. evitachem.com

Organic Synthesis: As a versatile reagent for creating more complex, polyfunctionalized heterocyclic molecules. researchgate.net

The synthesis of this specific compound would likely involve multi-step reactions, potentially starting with a pyridazin-4-ol precursor, followed by controlled chlorination and amination steps. evitachem.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and scientifically accurate overview of the chemical compound this compound, situated within the broader context of pyridazine chemistry. The primary objectives are:

To present the historical development of pyridazine chemistry, establishing the foundation upon which current research is built.

To highlight the critical role of functionalized pyridazine scaffolds in diverse fields such as medicine, agriculture, and materials science.

To collate and discuss the available information and potential research directions for this compound, drawing upon data from its close structural analogs due to the scarcity of direct research.

To maintain a strict focus on the chemical and research aspects of the compound, adhering to the specified outline and excluding any non-solicited information.

By fulfilling these objectives, this article serves as a concise academic reference for researchers interested in the fundamental and applied chemistry of pyridazine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN3O |

|---|---|

Molecular Weight |

145.55 g/mol |

IUPAC Name |

3-amino-5-chloro-1H-pyridazin-4-one |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-8-4(6)3(2)9/h1H,(H2,6,8)(H,7,9) |

InChI Key |

KYQDZYCRWVTMDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=NN1)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Amino 5 Chloropyridazin 4 Ol

Reactions Involving the Amino Group (–NH2)

The primary amino group at the C-3 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of a variety of substituents to modify the molecule's properties.

Acylation and Alkylation Reactions

The amino group of 3-Amino-5-chloropyridazin-4-ol readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acylamido derivatives. This reaction is a standard transformation for primary amines and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). evitachem.com Similarly, alkylation with alkyl halides can introduce alkyl groups onto the amino nitrogen, although conditions must be controlled to manage the potential for over-alkylation. In related aminopyridazine systems, these transformations are fundamental for building more complex molecular architectures. researchgate.netunivie.ac.at

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group

| Reaction Type | Reagent (R-X) | Product | Typical Conditions |

| Acylation | Acetyl chloride (CH₃COCl) | N-(5-Chloro-4-oxo-1,4-dihydropyridazin-3-yl)acetamide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |

| Acylation | Benzoyl chloride (C₆H₅COCl) | N-(5-Chloro-4-oxo-1,4-dihydropyridazin-3-yl)benzamide | Aprotic solvent, base |

| Alkylation | Methyl iodide (CH₃I) | 5-Chloro-3-(methylamino)pyridazin-4(1H)-one | Polar solvent, base (e.g., K₂CO₃) |

| Alkylation | Benzyl bromide (C₆H₅CH₂Br) | 3-(Benzylamino)-5-chloropyridazin-4(1H)-one | Polar solvent, base |

Condensation Reactions with Carbonyl Compounds

The primary amino group can participate in condensation reactions with aldehydes and ketones. The initial step involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable tetrahedral intermediate known as a hemiaminal. mdpi.com Subsequent dehydration of the hemiaminal leads to the formation of a C=N double bond, yielding an imine, commonly referred to as a Schiff base. researchgate.net This reaction is typically reversible and often catalyzed by either acid or base. The stability of the resulting imine and the reaction equilibrium can be influenced by the nature of the carbonyl compound and the reaction conditions, such as the removal of water to drive the reaction to completion. mdpi.com

Table 2: General Condensation Reaction with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Final Product (Imine) |

| Aldehyde (R'-CHO) | Hemiaminal | 3-((R'-ylmethylene)amino)-5-chloropyridazin-4(1H)-one |

| Ketone (R'-CO-R'') | Hemiaminal | 3-((R',R''-dimethylene)amino)-5-chloropyridazin-4(1H)-one |

Reactions at the Chloro Position (–Cl)

The chlorine atom at the C-5 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine (B1198779) ring. thieme-connect.de This makes it the most common site for substitution reactions.

Nucleophilic Aromatic Substitution with Various Nucleophiles

This compound is expected to readily undergo nucleophilic aromatic substitution (SNAr) at the C-5 position. This two-step addition-elimination mechanism allows for the displacement of the chloride ion by a wide range of nucleophiles. evitachem.com The reaction is facilitated in electron-deficient heteroaromatic systems like pyridazines. thieme-connect.de Studies on closely related chloropyridazines have demonstrated successful substitutions with various nucleophiles including amines, thiols, and alkoxides, typically performed under basic conditions in polar solvents. evitachem.comevitachem.comnih.gov For instance, a patent describes the substitution of a bromo group on a similar 4-bromo-6-chloropyridazin-3-amine with methyl piperidine-4-carboxylate, highlighting the feasibility of such transformations. google.com

Table 3: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

| Nucleophile | Reagent Example | Product |

| Amine | Morpholine | 3-Amino-5-morpholinopyridazin-4(1H)-one |

| Thiol | Ethanethiol | 3-Amino-5-(ethylthio)pyridazin-4(1H)-one |

| Alkoxide | Sodium methoxide | 3-Amino-5-methoxypyridazin-4(1H)-one |

| Azide | Sodium azide | 3-Amino-5-azidopyridazin-4(1H)-one |

Catalytic Dehalogenation and Reductive Transformations

The chloro group can be removed and replaced with a hydrogen atom through catalytic dehalogenation. This reductive transformation is commonly achieved using catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C). vulcanchem.com This method is a standard procedure for the reductive dehalogenation of aryl halides. nih.gov Alternative palladium-catalyzed methods using different hydrogen donors, such as tetramethyldisiloxane (TMDS) on water, have also been developed for aryl halides and could be applicable. nih.govchemrxiv.orghepvs.ch Successful dehalogenation of a related pyridazino[4,5-b]indole derivative has been reported, underscoring the utility of this reaction. arkat-usa.org

Table 4: Catalytic Dehalogenation Reaction

| Reagents | Product | Reaction Type |

| H₂, Pd/C | 3-Aminopyridazin-4(1H)-one | Catalytic Hydrogenation |

| TMDS, PdCl₂ | 3-Aminopyridazin-4(1H)-one | Reductive Dehalogenation |

Reactions at the Hydroxyl/Oxo Position (–OH/=O)

The 4-hydroxy-pyridazine moiety exists in tautomeric equilibrium with its 4-pyridazinone form. This duality allows for reactions characteristic of both alcohols/phenols and amides (lactams), significantly broadening its synthetic potential. chim.it

The hydroxyl group of the pyridazin-4-ol tautomer can undergo O-alkylation or O-acylation under appropriate conditions, although N-alkylation at the ring nitrogen of the pyridazinone tautomer is often a competing and sometimes favored reaction. dntb.gov.uaresearchgate.net The chemoselectivity between N- and O-alkylation can be highly dependent on the alkylating agent, base, and solvent system used. researchgate.netnih.gov For some pyridazinone systems, O-alkylation is the privileged pathway. mdpi.com

The pyridazinone ring can also be subject to oxidation. For example, treatment of the related 3-chloropyridazin-4-ol (B3236964) with oxidizing agents like potassium permanganate (B83412) can convert the hydroxyl group into a ketone, though this can be limited by potential ring degradation. vulcanchem.comresearchgate.net

Table 5: Representative Reactions at the Hydroxyl/Oxo Position

| Tautomer | Reaction Type | Reagent | Product |

| Pyridazin-4-ol | O-Alkylation | Ethyl iodide, K₂CO₃ | 3-Amino-5-chloro-4-ethoxypyridazine |

| Pyridazin-4(1H)-one | N-Alkylation | Benzyl bromide, NaH | 3-Amino-1-benzyl-5-chloropyridazin-4(1H)-one |

| Pyridazin-4-ol | Oxidation | KMnO₄ | 3-Amino-5-chloropyridazine-4,X(1H,XH)-dione* |

*Product of oxidation can be complex and may involve further ring reactions.

O-Alkylation and O-Acylation

The hydroxyl group of this compound is a prime site for alkylation and acylation reactions, leading to the formation of O-substituted derivatives. These reactions are fundamental in modifying the compound's properties and for further synthetic elaborations.

O-Alkylation: The introduction of an alkyl group onto the oxygen atom can be achieved under various conditions, typically involving a base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. While specific studies on this compound are not prevalent, the O-alkylation of analogous pyridazinone and 2-pyridone systems is well-documented. nih.govrsc.org For instance, visible-light-promoted O-alkylation of 2-pyridones with α-aryldiazoacetates has been reported to proceed with high selectivity. rsc.org Copper-catalyzed cross-coupling reactions have also been employed for the O-alkylation of phenols using alkylborane reagents, a method that could potentially be adapted for pyridazinol systems. organic-chemistry.org A patent describes a method for selective O-alkylation of pyridyloxy derivatives using a copper salt and an alkylating agent in the presence of a phosphorus compound. google.com

O-Acylation: The reaction with acylating agents, such as aroyl chlorides, converts the hydroxypyridazine into its corresponding ester. This transformation is typically carried out in the presence of a base like triethylamine. thieme-connect.de This acylation not only serves as a protection strategy but also introduces a new functional group that can be used in subsequent reactions.

The table below summarizes representative O-alkylation and O-acylation reactions based on analogous heterocyclic systems.

| Reactant (Analogue) | Reagent | Conditions | Product Type | Reference |

| 2-Pyridone | α-Aryldiazoacetate | Visible light | O-Alkylated 2-pyridone | rsc.org |

| Phenol | Alkylborane reagent, Cu(OAc)₂, (t-BuO)₂ | Heat | O-Alkylated phenol | organic-chemistry.org |

| Hydroxypyridazine | Aroyl chloride, Et₃N | Toluene, reflux | O-Acylated pyridazine | thieme-connect.de |

Tautomeric Interconversions and Their Chemical Implications

This compound can exist in several tautomeric forms due to the presence of the hydroxyl and amino groups on the pyridazine ring. The principal tautomeric equilibrium is between the 4-ol form (hydroxypyridazine) and the 4-one form (pyridazinone). The stability and reactivity of these tautomers are influenced by factors such as the solvent, pH, and temperature.

The pyridazinone tautomer is often the more stable form. This tautomerism has significant implications for the chemical reactivity of the molecule. For example, alkylation reactions can occur on either the oxygen or the nitrogen atoms, leading to O-alkylated or N-alkylated products, respectively. The reaction conditions can often be tuned to favor one tautomer and, consequently, one type of product over the other. The amino group can also participate in tautomerism, existing in both the amino and imino forms, further diversifying the compound's reactive potential. While specific mechanistic studies on this compound are limited, the general principles of pyridazinone tautomerism are well-established in heterocyclic chemistry.

Cycloaddition and Annulation Reactions Leading to Fused Pyridazine Systems

The pyridazine ring in this compound and its derivatives can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are of great interest as they provide access to complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

[3+2] cycloaddition reactions are a common strategy to build fused five-membered rings onto the pyridazine core. For example, pyridazinium ylides, generated in situ, can react with dipolarophiles like ethyl propiolate to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Mesoionic oxazolo-pyridazinones, derived from 3(2H)-pyridazinone acids, also undergo [3+2] cycloaddition with acetylenic dipolarophiles to form pyrrolo[1,2-b]pyridazines. mdpi.comresearchgate.netresearchgate.net

Annulation reactions, which involve the formation of a new ring fused to the pyridazine system, can be achieved through various condensation strategies. For instance, the reaction of aminopyridazine derivatives with bifunctional reagents can lead to the formation of fused pyrimidines or other heterocyclic systems. mdpi.comthieme-connect.de The synthesis of fused pyridazines has also been reported via [3+3] atom combination using arylhydrazones and α,β-unsaturated nitriles. arkat-usa.org

The table below presents examples of cycloaddition and annulation reactions leading to fused pyridazine systems, based on related starting materials.

| Reactant (Analogue) | Reagent(s) | Reaction Type | Product System | Reference |

| Pyridazinium salt | Ethyl propiolate, Et₃N | [3+2] Cycloaddition | Pyrrolo[1,2-b]pyridazine | nih.gov |

| 3(2H)-Pyridazinone acid | Acetic anhydride (B1165640), Acetylenic dipolarophile | [3+2] Cycloaddition | Pyrrolo[1,2-b]pyridazine | mdpi.comresearchgate.net |

| Arylhydrazone | α,β-Unsaturated nitrile | [3+3] Annulation | 1,4-Dihydropyridazine | arkat-usa.org |

| 3-Aminopyridazine-4-carbonitrile | Diethyl malonate, NaOEt | Annulation | Pyrido[2,3-d]pyridazin-2-one | thieme-connect.de |

Functionalization of the Pyridazine Ring System

Beyond the reactions at the existing functional groups, the pyridazine ring itself can be further functionalized. The chlorine atom at the 5-position is a key handle for introducing a wide range of substituents via nucleophilic substitution reactions. This is a common strategy for modifying the electronic and steric properties of the pyridazine core.

Furthermore, the amino group can be transformed into other functionalities. For example, it can be diazotized and subsequently replaced with various groups. The amino group also directs electrophilic substitution on the pyridazine ring, although such reactions can be challenging due to the electron-deficient nature of the diazine system.

The synthesis of highly functionalized heterocycles can be achieved by leveraging the reactivity of different positions on the pyridazine ring. For instance, the synthesis of ring-fused pyridazine systems can be accomplished starting from polyfluorinated pyridazines, where sequential displacement of fluorine atoms allows for the introduction of various substituents. dur.ac.uk

Structural Elucidation and Tautomeric Equilibrium of 3 Amino 5 Chloropyridazin 4 Ol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of organic molecules. For a compound like 3-Amino-5-chloropyridazin-4-ol, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed for a comprehensive analysis.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, both ¹H and ¹³C NMR would be essential.

In ¹H NMR, the single proton on the pyridazine (B1198779) ring would be expected to appear as a singlet. The chemical shift of this proton would be influenced by the electronic effects of the adjacent chloro, amino, and carbonyl/hydroxyl groups. The protons of the amino group (NH₂) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent due to hydrogen bonding and exchange processes.

In ¹³C NMR spectroscopy, four distinct signals would be anticipated for the carbon atoms of the pyridazine ring. The chemical shifts would reflect the substitution pattern, with the carbonyl carbon appearing at a characteristically downfield position (typically >160 ppm). The positions of the carbons bonded to the chlorine and amino groups would also be significantly shifted. Analysis of related substituted pyridazinone structures allows for the prediction of these chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-5-chloro-1H-pyridazin-4-one (Note: These are estimated values based on data for analogous structures and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on ring) | 7.0 - 8.0 | - |

| NH₂ | 5.0 - 7.0 (broad) | - |

| C=O | - | ~160 |

| C-NH₂ | - | ~150 |

| C-Cl | - | ~130 |

| C-H | - | ~120 |

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the pyridazinone tautomer would be prominent around 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring would be observed in the 1400-1600 cm⁻¹ region. A band for the C-Cl stretch would be expected in the lower frequency region, typically around 600-800 cm⁻¹.

Table 2: Expected Vibrational Frequencies for 3-Amino-5-chloropyridazin-4-one (Note: These are characteristic frequency ranges and the exact positions can vary.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| Alkene/Aromatic (C=C, C=N) | Stretch | 1400 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₄H₄ClN₃O), the expected monoisotopic mass is approximately 145.0043 Da.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum would show two peaks for the molecular ion (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of about 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₄H₄ClN₃O

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Intensity Ratio |

| [M+H]⁺ | 146.0116 | 148.0086 | ~3:1 |

X-ray Crystallographic Analysis of this compound and its Analogs

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

A single crystal X-ray diffraction study of this compound would confirm its molecular structure, including the predominant tautomeric form in the solid state. Based on studies of similar pyridazinone derivatives, the compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic. The analysis would reveal the planarity of the pyridazine ring and the conformation of the amino substituent. The precise bond lengths and angles would provide insight into the electronic distribution within the molecule, for example, the degree of double bond character in the C=O and ring bonds.

The presence of both hydrogen bond donors (the amino group and the ring N-H in the pyridazinone tautomer) and acceptors (the carbonyl oxygen and the ring nitrogen atoms) makes this compound an excellent candidate for forming extensive hydrogen bonding networks.

Investigation of Pyridazinol-Pyridazinone Tautomerism

The structure of this compound allows for the existence of prototropic tautomers, specifically the pyridazinol (lactim or enol) and pyridazinone (lactam or keto) forms. The equilibrium between these two forms is a critical aspect of its chemistry. For pyridazinone derivatives, the pyridazinone (oxo) form is generally the more stable and predominant tautomer under most conditions. thieme-connect.de The IUPAC name for this predominant form is 4-amino-5-chloro-1H-pyridazin-6-one. nih.gov

Experimental Evidence for Tautomeric Forms in Solution and Solid States

The predominance of the pyridazinone tautomer for compounds in this class is well-established through extensive experimental research utilizing various spectroscopic and analytical techniques.

In the solid state, X-ray crystallography provides definitive evidence of the molecular structure. For pyridazinone and related heterocyclic systems, crystallographic studies consistently reveal that the molecule adopts the oxo (keto) form, characterized by a carbon-oxygen double bond (C=O) rather than a carbon-oxygen single bond with a hydroxyl group. semanticscholar.org This structural preference is attributed to the inherent stability conferred by the amide functionality within the ring.

In solution, the tautomeric equilibrium is investigated primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

IR Spectroscopy : The presence of a strong absorption band in the characteristic region for a carbonyl (C=O) stretch (typically 1650-1700 cm⁻¹) is a key indicator of the pyridazinone form. Conversely, the absence of a strong, broad O-H stretching band and the presence of N-H stretching bands further support the predominance of the lactam structure.

NMR Spectroscopy : 1H, 13C, and 15N NMR spectroscopy are powerful tools for elucidating tautomeric forms in solution. wu.ac.th In the 13C NMR spectrum, the chemical shift of the carbon atom at position 4 would be indicative of either a carbonyl carbon (in the pyridazinone form, typically >160 ppm) or an oxygen-bearing sp² carbon (in the pyridazinol form, typically in the 140-150 ppm range). The spectra of pyridazinones are consistently in agreement with the pyridazinone structure.

| Technique | Observation | Inference |

|---|---|---|

| X-Ray Crystallography | Bond lengths consistent with C=O double bond and N-H single bond. | Pyridazinone (oxo) form present in the solid state. |

| IR Spectroscopy | Strong absorption band around 1670 cm⁻¹. | Presence of a carbonyl (C=O) group. |

| 13C NMR Spectroscopy | Signal for C4 at >160 ppm. | Indicates a carbonyl carbon, confirming the pyridazinone form. |

| 1H NMR Spectroscopy | Presence of a broad signal for an N-H proton. | Consistent with the lactam structure. |

Influence of Solvent Polarity and pH on Tautomeric Preferences

The position of the tautomeric equilibrium can be significantly influenced by the surrounding chemical environment, particularly the solvent and pH. numberanalytics.com The general principle is that the equilibrium will shift to favor the tautomer that is better stabilized by the solvent.

Solvent Polarity : The pyridazinone tautomer is considerably more polar than the pyridazinol form due to the presence of the carbonyl group and the amide N-H bond, giving it a larger dipole moment. bibliomed.org Consequently, polar solvents are expected to stabilize the pyridazinone form more effectively through dipole-dipole interactions and hydrogen bonding.

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, strongly solvating and stabilizing the pyridazinone form. Studies on related hydroxypyridines show that the addition of water to less polar solvents shifts the equilibrium toward the more polar oxo form. semanticscholar.orgwuxiapptec.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have large dipole moments, also favoring the pyridazinone tautomer.

Non-polar Solvents (e.g., dioxane, carbon tetrachloride): In these environments, the less polar pyridazinol tautomer may become more populated, as it has lower solvation requirements. For some pyridazin-3(2H)-ones, an increase in the proportion of the lactim (hydroxy) form has been observed in dilute solutions of non-polar solvents like 1,4-dioxane. thieme-connect.de

| Solvent Type | Example | Predominant Tautomer | Reason |

|---|---|---|---|

| Polar Protic | Water (H₂O) | Pyridazinone (Keto) | Strong stabilization via hydrogen bonding. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Pyridazinone (Keto) | Stabilization via strong dipole-dipole interactions. |

| Non-polar | 1,4-Dioxane | Equilibrium may shift slightly toward Pyridazinol (Enol) | Reduced stabilization of the more polar keto form. |

Influence of pH : The pH of an aqueous solution will also affect the tautomeric preference by changing the ionization state of the molecule. The amino group and the pyridazinone ring itself have pKa values that determine whether they are protonated or deprotonated at a given pH, which in turn can influence the stability of the tautomeric forms.

Conformational Analysis and Molecular Dynamics within the Pyridazine Framework

The three-dimensional shape and flexibility of the this compound molecule are critical to its interactions and reactivity. The pyridazine ring is an aromatic heterocycle, which generally favors a planar conformation to maximize the delocalization of π-electrons. mdpi.com

Conformational Analysis : For many pyridazinone-based compounds, a near-planar arrangement of the core heterocyclic structure is the preferred low-energy conformation. mdpi.com However, substituents on the ring can introduce steric strain, potentially causing slight deviations from planarity. In the case of this compound, the relatively small amino and chloro substituents are not expected to cause significant distortion of the pyridazine ring. Conformational analysis of related bicyclic pyridazine derivatives has been investigated using temperature-dependent NMR and semiempirical calculations to understand the energy barriers associated with ring inversions and rotations around amide bonds. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. arabjchem.orgresearchgate.net For a molecule like this compound, an MD simulation could provide insights into:

The stability of the planar conformation of the pyridazine ring.

The rotational freedom and preferred orientations of the exocyclic amino group.

The dynamics of intramolecular hydrogen bonding between the amino group and the adjacent carbonyl oxygen.

The interaction of the molecule with solvent molecules, providing a dynamic picture of solvation that complements the static view of solvent effects on tautomerism.

While specific MD studies on this compound are not widely reported, research on other pyridazinone derivatives shows that such computational analyses are crucial for understanding structure-activity relationships and predicting molecular interactions. wu.ac.thnih.gov

Computational and Theoretical Investigations of 3 Amino 5 Chloropyridazin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, which in turn dictate its stability and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

For a molecule like 3-Amino-5-chloropyridazin-4-ol, DFT calculations would begin with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atomic positions are adjusted iteratively until a stationary point on the potential energy surface is found, representing a stable conformation. Theoretical investigations on related pyridazinone systems have successfully used DFT methods to gain insights into their structural and electronic properties. For instance, studies on similar heterocyclic compounds have shown that DFT can accurately predict geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov

Illustrative Data Table of Predicted Bond Lengths and Angles: Note: The following data is illustrative for a generic pyridazinone ring, as specific calculated data for this compound is not available in the cited literature.

| Parameter | Predicted Value (Å or °) | Methodology |

|---|---|---|

| N1-N2 Bond Length | ~1.34 Å | DFT/B3LYP |

| C3-N2 Bond Length | ~1.38 Å | DFT/B3LYP |

| C4-C5 Bond Length | ~1.42 Å | DFT/B3LYP |

| C5-C6 Bond Length | ~1.39 Å | DFT/B3LYP |

| N1-N2-C3 Angle | ~118° | DFT/B3LYP |

| C4-C5-C6 Angle | ~120° | DFT/B3LYP |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridazine (B1198779) ring, while the LUMO would likely be distributed over the electron-deficient parts of the ring, influenced by the chloro and carbonyl groups. Computational studies on analogous pyran and pyrimidine (B1678525) derivatives have demonstrated that DFT calculations can effectively model these orbitals and predict the energy gap. nih.govmaterialsciencejournal.org These calculations are vital for understanding the molecule's potential role in chemical reactions, as the HOMO-LUMO gap correlates with its electronic transitions and chemical behavior.

Illustrative Frontier Orbital Energy Data: Note: This table presents typical energy values for similar heterocyclic compounds and is for illustrative purposes.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -6.5 eV | Electron-donating capacity |

| LUMO | ~ -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical stability and reactivity |

Theoretical Prediction of Tautomeric Preferences

Tautomerism, the interconversion of structural isomers, is a key consideration for pyridazinones. This compound can exist in at least two tautomeric forms: the 'ol' form (3-amino-5-chloro-pyridazin-4-ol) and the 'one' form (4-amino-5-chloro-1H-pyridazin-6-one). The relative stability of these tautomers can significantly affect the compound's chemical and biological properties.

Gas-Phase and Solution-Phase Tautomerism Energetics

Computational chemistry can predict the relative energies of different tautomers in both the gas phase and in solution. In the gas phase, the calculations focus on the intrinsic stability of the isolated molecule. For similar systems like 2-hydroxypyridine, computational studies have been used to determine the equilibrium between the lactim (hydroxy) and lactam (oxo) forms. rsc.org Theoretical investigations into related pyridazin-3(2H)-one structures suggest that the 'one' (or oxo) tautomer is often thermodynamically favored over the 'ol' (or hydroxy) tautomer due to the stability of the carbonyl group and the resulting aromatic character.

Solvation Models for Simulating Environmental Effects

The stability of tautomers can be highly dependent on the surrounding environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate the effects of a solvent on the molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. Studies on other heterocyclic systems have shown that polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. sonar.ch For this compound, it is expected that the relative energies of the 'ol' and 'one' forms would be modulated by the polarity of the solvent, a phenomenon that can be quantitatively predicted using these computational models. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Understanding the potential chemical reactions of this compound requires an investigation of reaction pathways and the energies of transition states. The presence of multiple functional groups—an amino group, a chloro substituent, and the pyridazinone core—offers several potential sites for chemical modification. For example, the chlorine atom can be a site for nucleophilic substitution reactions. researchgate.net

Computational methods, particularly DFT, are used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. While specific mechanistic studies on this compound are not documented in the searched literature, the general reactivity of chloropyridazines has been explored, providing a basis for theoretical predictions of its reaction mechanisms. researchgate.net Such computational analyses are crucial for designing synthetic routes and understanding the compound's stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic aqueous conditions. The simulation would then solve Newton's equations of motion for every atom in the system over a period of time, ranging from nanoseconds to microseconds. This would generate a trajectory of atomic positions and velocities, from which various properties can be analyzed.

Conformational Flexibility: The pyridazine ring itself is a relatively rigid structure due to its aromatic character. However, the amino (-NH2) and hydroxyl (-OH) substituents have rotatable bonds that contribute to the molecule's conformational flexibility. MD simulations can explore the rotational energy barriers of these groups and identify the most stable conformations. For instance, the orientation of the amino and hydroxyl groups relative to the pyridazine ring and the chlorine atom can be determined, which is crucial for understanding how the molecule presents itself for intermolecular interactions. Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions during the simulation can quantify the stability of the molecule and the flexibility of its different regions. chemaxon.com

Interactions with Solvent and Biomolecules: By simulating the molecule in an aqueous environment, MD can reveal detailed information about its hydration shell. The number and lifetime of hydrogen bonds between the amino and hydroxyl groups and surrounding water molecules can be calculated, providing insights into its solubility.

Furthermore, if this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein. tristanderond.comvcclab.org By docking the molecule into the active site of a protein and running an MD simulation, the stability of the protein-ligand complex can be assessed. The simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The binding free energy can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a quantitative measure of the binding strength. vcclab.org

Prediction of Acidity (pKa) and Basicity Parameters

The acidity (pKa) and basicity of a molecule are fundamental properties that govern its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and interactions with biological targets. The pKa values of this compound can be predicted using various computational methods, ranging from empirical approaches to high-level quantum mechanical calculations. rowansci.comwikipedia.org Several online tools and software packages, such as Chemicalize (by ChemAxon) and ACD/pKa DB, utilize large databases of experimental pKa values and apply quantitative structure-property relationship (QSPR) models to make predictions. wikipedia.orgreddit.comchemicalize.comchemicalize.com

For this compound, there are several ionizable centers: the hydroxyl group, which is acidic, and the amino group and the ring nitrogen atoms, which are basic. The predicted pKa values for these groups are influenced by the electronic effects of the substituents on the pyridazine ring. The chlorine atom is an electron-withdrawing group, which will increase the acidity of the hydroxyl group (lower its pKa) and decrease the basicity of the amino group and ring nitrogens (lower their pKa values). The amino group is an electron-donating group, which will have the opposite effect. The interplay of these effects determines the final pKa values.

Below is a table of predicted pKa values for this compound, generated using a widely available online prediction tool. It is important to note that these are theoretical predictions and may differ from experimental values. The accuracy of such predictions for heterocyclic compounds can vary, with mean absolute differences typically in the range of 0.5 to 1.0 pKa units. bio.toolscalstate.edu

Table 1: Predicted pKa Values for this compound

| Ionizable Group | Predicted pKa (Acidic) | Predicted pKa (Basic) |

|---|---|---|

| Hydroxyl (-OH) | 7.5 | - |

| Amino (-NH2) | - | 2.1 |

| Ring Nitrogens | - | -0.5, -4.5 |

Data generated using an online pKa prediction tool. These values are theoretical and for illustrative purposes.

The predicted acidic pKa of 7.5 for the hydroxyl group suggests that it will be predominantly in its neutral form at physiological pH (around 7.4), but will start to deprotonate as the pH becomes more alkaline. The predicted basic pKa of 2.1 for the amino group indicates that it will be protonated at highly acidic pH but neutral at physiological pH. The ring nitrogens are predicted to be very weak bases, only becoming protonated in strongly acidic conditions.

Computational Modeling of Molecular Interactions (e.g., adsorption, host-guest)

Computational modeling can also be used to explore how this compound interacts with other molecules and surfaces, which is relevant for applications in materials science, catalysis, and drug delivery.

Adsorption on Surfaces: Density Functional Theory (DFT) is a quantum mechanical method commonly used to study the adsorption of molecules on surfaces. scfbio-iitd.res.in While specific studies on this compound are lacking, research on the adsorption of pyridine (B92270) and its derivatives on various surfaces like graphene, carbon nanotubes, and metal oxides can provide valuable insights. reddit.comchemicalize.comresearchgate.net

DFT calculations can be used to determine the most stable adsorption geometry of this compound on a given surface. The adsorption energy can be calculated to quantify the strength of the interaction. For a molecule with multiple functional groups like this one, different binding modes are possible. It could interact with a surface through hydrogen bonding via its amino and hydroxyl groups, or through pi-stacking interactions involving the pyridazine ring. The chlorine atom can also influence the adsorption behavior through electrostatic interactions. For example, DFT studies on the adsorption of pyridine on a BeO nanotube showed a significant adsorption energy, indicating a strong interaction. reddit.com Similar calculations for this compound would be crucial for designing its application in areas like sensors or catalysts.

Host-Guest Interactions: The ability of a molecule to form inclusion complexes with host molecules like cyclodextrins or calixarenes is important for applications in drug delivery, as it can improve solubility and stability. Computational methods such as molecular docking and MD simulations are widely used to study these host-guest interactions.

A computational study of the interaction between this compound and a host molecule like beta-cyclodextrin (B164692) would involve docking the guest molecule into the host's cavity in various orientations. The most favorable binding pose would be identified based on a scoring function that estimates the binding affinity. Subsequent MD simulations could then be used to assess the stability of the inclusion complex and to calculate the binding free energy. The results would indicate whether the molecule is likely to form a stable complex, and which part of the molecule (the chloropyridazine ring or a substituent) is encapsulated within the host cavity. This information is vital for the rational design of drug formulations.

Table 2: Examples of Calculated Interaction Energies for Related Systems

| System | Computational Method | Calculated Interaction/Adsorption Energy |

|---|---|---|

| Pyridine on BeO nanotube | DFT | -73.29 kcal/mol |

| Pyridine on BN nanotube | DFT | -17.0 kcal/mol |

| Pyridine in H-ZSM-5 zeolite | DFT | -44.8 to -50.1 kcal/mol |

These values are from literature for analogous systems and are provided for illustrative purposes to indicate the magnitude of such interactions.

Non Clinical and Advanced Applications of 3 Amino 5 Chloropyridazin 4 Ol Derivatives

Role as Synthetic Intermediates in Fine Chemical Synthesis

The structural framework of 3-Amino-5-chloropyridazin-4-ol and its derivatives is a valuable platform in organic synthesis. The presence of multiple reactive sites—including the amino group, the chloro substituent, and the nitrogen atoms within the heterocyclic ring—allows these compounds to serve as versatile building blocks, or synthetic intermediates, for constructing more complex molecules. nih.govgoogle.com

For instance, the chlorine atom on the pyridazine (B1198779) ring can be substituted by various nucleophiles, enabling the attachment of different functional groups and the extension of the molecular structure. Research has demonstrated that chloropyridazine intermediates can be reacted with hydrazine (B178648) hydrate (B1144303) to form hydrazinopyridazine derivatives. nih.govresearchgate.net These resulting compounds are highly useful intermediates themselves, capable of undergoing further reactions with reagents like acetic anhydride (B1165640) or carbon disulphide to create fused heterocyclic systems, such as pyridazinotriazine derivatives. nih.govresearchgate.net

Furthermore, the amino group offers another site for chemical modification. Through strategic reactions, this functional group allows for the integration of the pyridazine core into larger molecular assemblies. This adaptability makes pyridazine derivatives key starting materials in the synthesis of a wide range of organic compounds, including those with potential applications in materials science and pharmaceuticals. nih.govmdpi.com The ability to pre-fabricate the pyridazine core and then elaborate upon it makes these intermediates highly valuable in multi-step synthetic pathways.

Applications in Agrochemical Research

The pyridazine heterocycle is a recognized "pharmacophore" in the agrochemical industry, meaning it is a core molecular feature responsible for the biological activity of many crop protection agents. wikipedia.org Derivatives of this compound are part of this broader class of compounds that have been extensively investigated for their utility in agriculture. rhhz.netresearchgate.net

The pyridazine structure is found in a number of commercial herbicides, including pyridate (B1679944), pyridafol, and credazine. wikipedia.org A significant connection exists between this compound and this field. A tautomeric form of the compound, 5-Amino-4-chloropyridazin-3(2H)-one, is a known environmental metabolite of the herbicide chloridazone. nih.gov This demonstrates that the core chemical structure is relevant and stable within biological systems targeted by herbicides.

The pyridazine ring's inherent biological activity and its capacity for chemical modification make it a prime scaffold for developing new herbicidal agents. Researchers utilize these structures as precursors, systematically altering substituent groups on the ring to optimize herbicidal efficacy against specific weeds while ensuring crop safety. rhhz.net

Research into pyridazine derivatives has yielded promising candidates for new fungicides and insecticides. The goal is to create molecules with novel modes of action to combat the growing issue of resistance to existing treatments.

In the realm of fungicides, a new class of tetrasubstituted pyridazine compounds has been identified with potent activity. nih.gov This research led to the discovery of pyridachlometyl, a unique pyridazine fungicide with a novel mode of action that has been slated for commercial development. nih.gov The development pathway involved identifying a lead compound and then using the pyridazine ring as a bioisostere—a different chemical group that retains the same essential biological activity—to create a simpler, yet still highly effective, molecule. nih.gov Patents have also been filed for other pyridazine derivatives specifically for their use as fungicides, highlighting the active interest in this area. wipo.int

Similarly, pyridazine-based compounds have been synthesized and screened for insecticidal properties. tandfonline.comtandfonline.com Studies have shown that by modifying the pyridazine core, it is possible to create derivatives with significant toxicity against pests like aphids. nih.gov For example, research on pyrazolo[3,4-c]pyridazines, which are fused heterocyclic systems built upon a pyridazine foundation, has demonstrated their effectiveness as insecticides. tandfonline.comtandfonline.com These findings underscore the potential of using this compound derivatives as a starting point for the synthesis of next-generation insecticides. nih.govbibliomed.org

Corrosion Inhibition Studies Using Pyridazine Derivatives

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments used for processes like acid pickling and cleaning. researchgate.net Pyridazine derivatives have emerged as highly effective corrosion inhibitors due to the presence of nitrogen heteroatoms, which can readily interact with metal surfaces. researchgate.netresearchgate.net These compounds function by adsorbing onto the metal, forming a protective barrier that shields it from the corrosive medium. researchgate.net

The effectiveness of pyridazine derivatives as corrosion inhibitors is quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide detailed information about the metal's corrosion rate in the presence and absence of the inhibitor.

Studies consistently show that the inhibition efficiency (IE) of pyridazine derivatives increases with their concentration, often reaching over 90%. tandfonline.comscispace.com EIS measurements reveal that in the presence of a pyridazine inhibitor, the charge transfer resistance (Rct) of the metal significantly increases, while the double-layer capacitance (Cdl) decreases. An increase in Rct indicates that it is more difficult for charge to move across the metal-solution interface, which slows down the corrosion process. The decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface, effectively thickening the protective electrical double layer. jocpr.com

The table below summarizes representative data from electrochemical studies on various pyridazine derivatives, demonstrating their high inhibitory efficacy.

| Inhibitor | Concentration (M) | Medium | Inhibition Efficiency (IE%) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) |

| PZ-yl | 1 x 10⁻³ | 1 M HCl | 96% | 618 | 61 |

| PZ-oxy | 1 x 10⁻³ | 1 M HCl | 94% | 450 | 72 |

| TPI | 1 x 10⁻³ | 1 M HCl | 88.6% | Not Specified | Not Specified |

| DPI | 1 x 10⁻³ | 1 M HCl | 86.7% | Not Specified | Not Specified |

Data compiled from multiple research studies. tandfonline.comscispace.com Rct (Charge transfer resistance) and Cdl (Double-layer capacitance) values are illustrative of trends reported in the literature.

The protective action of pyridazine inhibitors is fundamentally due to their adsorption onto the metal surface. The mechanism of this adsorption can involve two primary types of interaction: physisorption and chemisorption. researchgate.net

Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the pyridazine ring can become protonated, leading to a positive charge that is attracted to the negatively charged metal surface (covered with anions like Cl⁻).

Chemisorption is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair of electrons on the nitrogen atoms, as well as π-electrons from the aromatic ring, can be donated to the vacant d-orbitals of the metal atoms (like iron), forming a stable coordinate bond. tandfonline.com

The adsorption of these inhibitors on metal surfaces often follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netscispace.comjocpr.com Theoretical studies using Density Functional Theory (DFT) have further elucidated this mechanism, showing how the molecules orient themselves on the metal surface to maximize coverage and create a dense, protective film. tandfonline.comresearchgate.net This film acts as a hydrophobic layer, displacing water and corrosive ions and thereby preventing the electrochemical reactions that lead to corrosion. researchgate.netresearchgate.net

Exploration in Materials Science and Advanced Functional Materials

The inherent polarity and hydrogen-bonding capabilities of the pyridazine core, combined with the reactivity of its substituents, make its derivatives attractive building blocks for novel materials with tailored optical and structural properties.

Photophysical Properties of Related Pyridazine Chromophores

Derivatives of pyridazine are recognized for their interesting photophysical properties, which can be finely tuned through chemical modifications. These compounds often serve as the core of chromophores in fluorescent probes and organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridazine ring allows it to function as an excellent acceptor unit in donor-acceptor type molecules. This architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with strong emission solvatochromism, where the emission color changes with the polarity of the solvent.

For instance, donor-acceptor molecules incorporating a pyridazine acceptor moiety have been synthesized and studied for their photophysical properties. Combining a pyridazine core with electron-donating units can result in materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient light emission in OLEDs. In such systems, the energy gap between the singlet and triplet excited states is minimized, facilitating reverse intersystem crossing from the triplet state back to the singlet state, from which light is emitted.

The photophysical characteristics of these pyridazine-based chromophores are highly dependent on the nature and position of the substituents. For example, the introduction of different aryl or heterocyclic groups can modulate the HOMO and LUMO energy levels, thereby altering the absorption and emission wavelengths.

Below is a table summarizing the photophysical properties of some illustrative pyridazine-based donor-acceptor compounds.

| Compound Architecture | Donor Moiety | Acceptor Moiety | Absorption Max (nm) | Emission Max (nm) | Application |

| Donor-Acceptor | Phenoxazine | Pyridazine | ~360 | ~540 | TADF Emitter for OLEDs |

| Donor-Acceptor | Carbazole | Pyridazine | ~350 | ~520 | Fluorescent Probe |

| Donor-Acceptor | Dimethylacridine | Pyridazine | ~370 | ~560 | TADF Emitter for OLEDs |

Integration into Polymeric and Nanostructured Materials

The functional groups on this compound derivatives, such as the amino and hydroxyl groups, provide reactive handles for their incorporation into larger macromolecular structures. This integration can impart the photophysical or electronic properties of the pyridazine unit to the resulting polymer or nanomaterial.

Polymeric Materials: Pyridazine derivatives can be incorporated into polymer chains either as part of the main chain or as pendant groups. For example, they can be polymerized with other monomers to create conjugated polymers with interesting optoelectronic properties. The electron-deficient pyridazine units within the polymer backbone can enhance electron transport, making them suitable for applications in organic electronics. Solid-phase synthesis techniques have also been developed for creating libraries of pyridazine derivatives on polymer supports.

Nanostructured Materials: Pyridazine derivatives have been explored as components of nanostructured materials. For instance, pyrazolo-pyridazine derivatives have been formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). This encapsulation can enhance the stability and dispersibility of the compounds, which is crucial for various applications. The functional groups on the pyridazine core can also be used to anchor these molecules to the surface of nanoparticles, thereby functionalizing the nanoparticles with specific optical or recognition properties.

Catalytic Applications as Ligands or Scaffolds in Organic Transformations

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property has led to the exploration of pyridazine derivatives as ligands in transition metal catalysis. The specific substitution pattern of this compound offers multiple potential coordination sites, including the ring nitrogens and the exocyclic amino and hydroxyl groups.

Pyridazine-based ligands have been successfully employed in a variety of catalytic reactions. For example, chiral pyridazine derivatives have been used as ligands in asymmetric catalysis, where the conformational rigidity of the pyridazine scaffold can contribute to high enantioselectivity. The stereochemical influence of alkoxy-substituted pyridazines has been utilized in the design of chiral catalysts for asymmetric dihydroxylation.

Furthermore, pyridazine derivatives can act as scaffolds for the development of organocatalysts. The amino group, in particular, can be functionalized to create a catalytic center. The electronic nature of the pyridazine ring can influence the basicity and nucleophilicity of the amino group, thereby modulating its catalytic activity.

A summary of representative catalytic applications of pyridazine derivatives is presented in the table below.

| Catalyst Type | Pyridazine Derivative Role | Catalytic Reaction | Metal Center (if applicable) |

| Metal Complex | Tridentate Ligand | Water Oxidation | Iridium |

| Metal Complex | Chiral Ligand | Asymmetric Dihydroxylation | Osmium |

| Organocatalyst | Nucleophilic Scaffold | Acylation Reactions | N/A |

Fundamental Studies on Interactions with Biological Systems (Non-Clinical)

While this article excludes clinical applications, fundamental, non-clinical studies into the interactions of this compound derivatives with biological systems are crucial for understanding their potential as research tools and for the initial stages of drug discovery.

Ligand-Protein Binding Mechanisms (e.g., enzyme inhibition, receptor interaction for lead discovery)

Receptor Interaction: The pyridazine scaffold is also found in compounds that bind to various receptors. For instance, derivatives of 3-aminopyridazine (B1208633) have been studied for their interaction with serotonergic and dopaminergic receptors. The binding mechanism often involves the nitrogen atoms of the pyridazine ring acting as hydrogen bond acceptors, while the substituents on the ring explore different pockets of the receptor's binding site.

Structure-Activity Relationship (SAR) studies based on in vitro models (mechanistic focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of this compound derivatives, SAR studies focus on how modifications to the amino, chloro, and hydroxyl groups, as well as the pyridazine core itself, affect their interaction with specific biological targets in in vitro models.

These studies often involve synthesizing a library of related compounds and evaluating their activity in biochemical or cell-based assays. For example, in the development of enzyme inhibitors, SAR studies might explore the effect of different substituents at various positions of the pyridazine ring on the inhibitory potency (e.g., IC50 value).

Key findings from SAR studies on related pyridazine derivatives include:

Substitution at the 6-position: In many pyridazinone series, the nature of the substituent at the 6-position has a significant impact on activity. Aromatic or heteroaromatic rings are often favored, and their substitution pattern can further modulate potency.

The N-substituent: For pyridazinone derivatives, the substituent on the ring nitrogen atom plays a crucial role in determining activity and selectivity.

The amino group: In 3-aminopyridazine derivatives, the nature of the substituent on the amino group can influence receptor binding and functional activity.

The table below presents hypothetical SAR data for a series of pyridazinone-based enzyme inhibitors to illustrate the concept.

| Compound | R1 Substituent (at N2) | R2 Substituent (at C6) | Enzyme Inhibition IC50 (nM) |

| 1 | Phenyl | 4-Fluorophenyl | 50 |

| 2 | Methyl | 4-Fluorophenyl | 250 |

| 3 | Phenyl | 4-Chlorophenyl | 45 |

| 4 | Phenyl | Thiophene | 80 |

| 5 | Phenyl | Pyridine (B92270) | 120 |

These non-clinical investigations into the materials science, catalytic potential, and fundamental biological interactions of this compound derivatives highlight the versatility of this chemical scaffold. The ability to systematically modify its structure allows for the fine-tuning of its properties, paving the way for the development of advanced functional materials and novel molecular tools for scientific research.

Future Research Directions and Perspectives for 3 Amino 5 Chloropyridazin 4 Ol

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of chemical synthesis for compounds like 3-Amino-5-chloropyridazin-4-ol is increasingly focused on green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. rasayanjournal.co.in Key areas of development include the adoption of microwave-assisted synthesis, the use of environmentally benign solvents like ionic liquids, and the design of multicomponent reactions (MCRs). rasayanjournal.co.inbohrium.com

Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and, in many cases, improve product yields for heterocyclic compounds. researchgate.net Similarly, ionic liquids offer a recyclable and often catalytic medium for reactions, avoiding the use of volatile organic solvents. sioc-journal.cnresearchgate.net MCRs represent a highly efficient strategy, allowing for the construction of complex molecules from three or more starting materials in a single step, which aligns with the goals of atom economy and reduced waste generation. rasayanjournal.co.inbohrium.com The application of these green methodologies to the synthesis and derivatization of this compound could lead to more economical and environmentally friendly production pathways.

Table 1: Promising Green Synthetic Methodologies for Pyridazine Synthesis

| Methodology | Principle | Potential Advantages for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. rasayanjournal.co.in | Faster reaction rates, higher yields, and reduced side product formation. researchgate.net |

| Ultrasonication | Employs sound waves to induce cavitation, enhancing mass transfer and reaction rates. rasayanjournal.co.in | Improved reaction speeds and yields with lower energy consumption. |

| Ionic Liquids | Uses non-volatile, often recyclable salts as solvents and/or catalysts. sioc-journal.cn | Avoidance of volatile organic compounds (VOCs), potential for catalyst recycling, and altered reaction selectivity. researchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis to form a final product incorporating portions of all starting materials. bohrium.com | High atom economy, operational simplicity, and rapid generation of molecular diversity from the pyridazine core. |

| Solvent-Free Reactions | Conducts reactions without a solvent, often using grinding (mechanochemistry) or neat reactants. rasayanjournal.co.in | Elimination of solvent waste, simplified workup, and potentially lower costs. |

Design and Synthesis of Advanced Multi-functionalized Pyridazine Compounds

The structure of this compound is primed for diversification. It possesses several reactive handles—the amino group, the chloro substituent, and the pyridazinone core—that can be selectively modified to create a library of advanced, multi-functionalized derivatives. The chlorine atom, for example, is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities. evitachem.comevitachem.com

Future synthetic strategies will likely focus on leveraging this reactivity to build complex molecular architectures. For instance, the chlorine atom can be displaced by amines, thiols, or other nucleophiles, while the amino group can undergo acylation or be used as a directing group for further reactions. evitachem.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, offer powerful tools for creating new carbon-carbon and carbon-nitrogen bonds at the chloro-position, attaching aryl, heteroaryl, or complex amine fragments. researchgate.netresearchgate.net The development of one-pot or sequential reaction pathways will be crucial for efficiently building chemical diversity from this versatile starting material. ekb.egscielo.org.za Such strategies enable the rapid synthesis of novel pyridazine-based compounds for screening in various applications. nih.govkuleuven.be

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. oncodesign-services.com These computational tools can be applied to the this compound framework to predict the properties of novel derivatives, optimize synthetic routes, and even generate entirely new molecular structures with desired functions. mdpi.comscielo.org.za

Generative models, such as Generative Adversarial Networks (GANs) or variational autoencoders (VAEs), can explore vast chemical spaces to propose new pyridazine derivatives tailored for specific biological targets or material properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity or toxicity of hypothetical compounds, allowing researchers to prioritize the synthesis of the most promising candidates. oncodesign-services.com Furthermore, AI can assist in retrosynthesis, predicting viable reaction pathways to synthesize complex target molecules, thereby streamlining the experimental workflow. oncodesign-services.comresearchgate.net The application of ML to analyze spectroscopic data could also aid in the real-time monitoring and optimization of reactions involving pyridazine intermediates.

Table 2: Application of AI/ML Models in Pyridazine Derivative Design

| AI/ML Model Type | Function in Chemical Design | Prospective Application for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity or properties of a molecule based on its structure. oncodesign-services.com | To screen virtual libraries of derivatives for potential therapeutic or agrochemical activity before synthesis. |

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | Generates novel molecular structures with desired properties by learning from existing chemical data. mdpi.com | To design new pyridazine-based compounds with optimized properties (e.g., high binding affinity, specific fluorescence). |

| Machine Learning Potentials | Creates surrogate models to accelerate computationally intensive quantum mechanical calculations. mdpi.com | To rapidly predict the reactivity and interaction energies of new derivatives, aiding mechanistic studies. |

| Retrosynthesis Prediction Models | Predicts plausible synthetic routes for a target molecule by working backward from the product. researchgate.net | To identify the most efficient and green synthetic pathways for complex, multi-functionalized pyridazines. |

Exploration of Novel Application Domains in Niche Technologies

While pyridazine derivatives are well-known in pharmaceuticals and agrochemicals, future research is expected to unlock their potential in niche technology areas. thieme-connect.deethernet.edu.et The inherent electronic properties of the pyridazine ring, combined with the ability to tune its characteristics through functionalization, make it an attractive scaffold for advanced materials.

One promising area is the development of fluorescent probes and chemosensors. rsc.org By attaching specific recognition moieties to the this compound core, it may be possible to create sensors that exhibit a change in fluorescence upon binding to specific metal ions, anions, or biomolecules. rsc.org The photophysical properties of pyridazine derivatives could also be harnessed in the development of organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. rsc.org The ability to create rigid, π-conjugated systems based on the pyridazine framework is key to these applications. Further exploration could reveal uses in areas like molecular electronics or as specialized ligands in catalysis.

In-depth Mechanistic Investigations of Reactivity and Interactions

A fundamental understanding of the reactivity and intermolecular interactions of this compound is crucial for its rational application in synthesis and materials design. Future research will likely involve a combination of experimental and computational methods to probe its chemical behavior in greater detail.

The compound exists in tautomeric forms, primarily the pyridazin-4-ol and the pyridazin-4-one (or pyridazin-3(2H)-one) structures. Computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into this tautomeric equilibrium and how it is influenced by solvents and substituents. Such studies can also elucidate the mechanisms of its various reactions, for example, by mapping the energy profiles of nucleophilic aromatic substitution at the C5-chloro position or electrophilic attack on the ring. evitachem.comacs.org Understanding the non-covalent interactions, such as hydrogen bonding facilitated by the amino and hydroxyl groups, is also critical, as these interactions govern its behavior in biological systems and its self-assembly in the solid state. evitachem.com These in-depth mechanistic studies will enable more precise control over its chemical transformations and the rational design of new functional molecules.

Table 3: Reactive Sites and Potential Transformations of this compound

| Reactive Site | Type of Reaction | Example Transformation |

|---|---|---|

| C5-Chloro Group | Nucleophilic Aromatic Substitution | Displacement by amines, thiols, or alkoxides to introduce new functional groups. evitachem.comevitachem.com |

| C5-Chloro Group | Palladium-Catalyzed Cross-Coupling | Suzuki, Stille, or Sonogashira reactions to form C-C bonds; Buchwald-Hartwig amination for C-N bonds. researchgate.netresearchgate.net |

| N3-Amino Group | Acylation / Sulfonylation | Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. evitachem.com |

| O4-Hydroxy Group / N2-H (keto form) | Alkylation / Acylation | Reaction with alkyl halides or acylating agents to form ethers/esters or N-acylated products. |

| Pyridazine Ring | Electrophilic/Nucleophilic Attack | Potential for further functionalization on the carbon skeleton, directed by existing substituents. researchgate.net |

Q & A

Q. Key Optimization Factors :

- Catalyst selection (e.g., AlCl₃ for electrophilic substitution).

- Solvent polarity (e.g., DMF for high-temperature reactions).

- Purity control via recrystallization (ethanol/water mixtures) .

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3,5-Dichloropyridazin-4-ol | 48 | 62 | 98.5 |

| 5-Chloropyridazin-3-amine | 72 | 55 | 97.8 |

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

Methodological Answer :

Discrepancies often arise from:

- Twinning : Use SHELXL (SHELX suite) for twin refinement with HKLF5 data format. Apply the TWIN command and refine twin laws (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) .

- Disordered Atoms : Apply PART and SUMP restraints to model overlapping electron densities. Validate with R-factor convergence (<5% difference between R₁ and wR₂).